5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(14-15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUZJGRBPETPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole and phosphorus oxychloride in dimethylformamide (DMF) at controlled temperatures. The final product is obtained as colorless crystals with a melting point of 195–196 °C .
Crystal Structure
The crystal structure reveals the formation of dimers linked by hydrogen bonds, which play a crucial role in stabilizing the molecular arrangement. The triazole ring exhibits significant interactions with adjacent phenyl groups, contributing to the overall stability of the compound in solid-state .
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MCF-7 | 1.5 | Arrests cell cycle at G1 phase |
| SMMC-7721 | 0.6 | Induces apoptosis via ROS generation |
The mechanism of action involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. The compound also affects the expression of various epithelial and mesenchymal markers, indicating its role in modulating cellular pathways associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity. A study evaluated its effectiveness against several pathogens, showcasing promising results:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strong antibacterial activity |
| Escherichia coli | 0.25 | Effective against biofilm formation |
These findings suggest that this compound could serve as a viable candidate for developing new antimicrobial agents.
Case Studies
A case study involving the treatment of HCT116 cells with this compound revealed a marked decrease in cell migration and proliferation rates. The study utilized Transwell assays to quantify cell movement and demonstrated that treatment significantly reduced the number of migrated cells compared to controls .
Another investigation into the compound's effects on MCF-7 cells indicated that it not only inhibited cell growth but also induced apoptosis through increased ROS levels and modulation of key signaling pathways involved in cancer cell survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Molecular Conformation
- Planarity and Twist Angles: The target compound exhibits co-planarity between the triazole ring and the 4-methylphenyl group, a feature shared with analogs like 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole .
Electronic and Steric Effects
- Electron-Withdrawing vs. Methyl and Methoxy Substituents: The 4-methylphenyl group in the target compound contributes to lipophilicity, improving membrane permeability compared to polar groups like methoxy in 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide .
Antimicrobial Activity:
- The phenoxy derivative 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10) demonstrated superior antimicrobial activity against tested pathogens (e.g., Staphylococcus aureus), outperforming reference drugs ampicillin and vancomycin .
- Hydrazone Derivatives : Compounds like 5-methyl-1-(p-nitrophenyl)-N'-[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazones showed moderate to high activity, with the nitro group enhancing interactions with microbial targets .
Antioxidant Activity:
Data Tables
Table 2: Spectral Data Comparison
Q & A
Q. What is the synthetic methodology for preparing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide?
The compound is synthesized via acid-catalyzed condensation reactions. A typical procedure involves refluxing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid hydrazide with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol, using concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed for 2–3 hours, followed by solvent removal under reduced pressure. The product is purified via recrystallization from ethanol-DMF mixtures, yielding crystalline derivatives with >85% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs:
- Single-crystal X-ray diffraction (SC-XRD): Crystals are analyzed using SHELX software (e.g., SHELXL for refinement), with hydrogen atoms positioned geometrically and refined via riding models. Key parameters include bond lengths (e.g., C–N = 1.33–1.37 Å) and angles (e.g., N–N–C = 112.5°) .
- Spectroscopy: IR confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR spectra validate aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
Advanced Research Questions
Q. What computational and crystallographic tools are used to analyze intermolecular interactions and packing patterns?
- SHELXL refines hydrogen-bonding networks (e.g., N–H⋯S/N–H⋯F) and quantifies dihedral angles between aromatic rings (e.g., 74.79° between triazole and phenyl groups) .
- WinGX/ORTEP visualizes anisotropic displacement ellipsoids and molecular packing. For example, SC-XRD reveals supramolecular chains along the a-axis stabilized by N–H⋯S and C–H⋯F interactions .
Q. How can researchers resolve contradictions between spectroscopic data and computational models?
Discrepancies in NMR chemical shifts or IR bands are addressed by:
- Cross-validating experimental data with DFT calculations (e.g., Gaussian09) to simulate spectra and optimize geometries.
- Revisiting refinement parameters in SC-XRD (e.g., thermal displacement factors in SHELXL) to ensure accurate atomic positions .
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking (AutoDock Vina) evaluates binding affinities to targets like COX-2 (anticancer) or carbonic anhydrase (anticorrosion).
- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. For example, a lower HOMO energy (-5.2 eV) suggests strong electron-donating capacity for metal surface adsorption .
Q. How are derivatives designed to enhance solubility or bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
